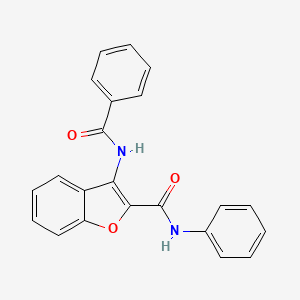

3-benzamido-N-phenyl-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-benzamido-N-phenyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3/c25-21(15-9-3-1-4-10-15)24-19-17-13-7-8-14-18(17)27-20(19)22(26)23-16-11-5-2-6-12-16/h1-14H,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPLADNCTDNJIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-phenyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. . Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis systems, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-phenyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of functional groups, such as halogenation or nitration, using reagents like halogens or nitric acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens (chlorine, bromine), nitric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

3-benzamido-N-phenyl-1-benzofuran-2-carboxamide has numerous applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as anti-tumor and antibacterial effects.

Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzamido-N-phenyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. Similarly, its antibacterial effects could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-benzamido-N-phenyl-1-benzofuran-2-carboxamide with structurally related benzofuran-2-carboxamide derivatives, focusing on substituent variations and their implications.

Table 1: Structural Comparison of Benzofuran-2-Carboxamide Derivatives

Key Findings:

The amino group in likely improves aqueous solubility due to its polarity, whereas the methyl group in may increase lipophilicity, favoring membrane permeability.

The heterocyclic N-substituents in (e.g., tetrahydrothiophen and furylmethyl groups) suggest a design tailored for pesticidal activity, as similar substituents are common in agrochemicals (e.g., flutolanil, cyprofuram) .

Potential Applications: The target compound’s benzamido and phenyl groups align with motifs seen in kinase inhibitors or anti-inflammatory agents, though direct evidence is lacking. In contrast, ’s sulfone and furan substituents mirror pesticidal compounds like cyprofuram, which inhibit fungal growth .

Biological Activity

3-benzamido-N-phenyl-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its anticancer and antibacterial effects, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a benzofuran core fused with a benzamido group and an N-phenyl substituent. This configuration enhances its ability to interact with biological targets, potentially influencing its pharmacological properties. The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Core Structure | Benzofuran |

| Functional Groups | Benzamido and N-phenyl |

| Molecular Formula | C₁₅H₁₃N₃O₂ |

| Molecular Weight | 265.28 g/mol |

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. Its mechanism of action appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.

Case Studies and Findings

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it was found to have an IC50 value comparable to established anticancer agents like doxorubicin, indicating significant antiproliferative activity.

- Mechanism of Action : The compound's anticancer activity is attributed to its ability to disrupt key signaling pathways, particularly those involving the AKT pathway, which is crucial for cell survival and proliferation. This disruption leads to increased apoptosis in cancer cells.

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial effects against various pathogens.

Research Findings

-

Antibacterial Efficacy : Studies have shown that this compound possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference Staphylococcus aureus 32 Escherichia coli 64 - Mechanism of Action : The antibacterial mechanism may involve the disruption of bacterial cell wall synthesis or interference with essential metabolic processes, leading to cell death.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-benzamido-N-phenyl-1-benzofuran-2-carboxamide?

- Methodology :

- Step 1 : Synthesize the benzofuran-2-carboxylic acid core via cyclization of substituted salicylaldehydes using iodine or Pd-catalyzed C-H activation .

- Step 2 : Introduce the benzamido group via a coupling reaction (e.g., DCC/DMAP-mediated amidation) with benzoyl chloride derivatives .

- Step 3 : Purify intermediates using column chromatography and verify purity via HPLC (>95%) .

- Critical Reagents : N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and anhydrous dichloromethane .

Q. What analytical techniques are essential for characterizing this compound?

- Key Techniques :

- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and carboxamide carbonyl signals (δ ~170 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 387) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) .

Q. What initial biological screening assays are recommended?

- Assays :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Strategies :

- Catalyst Screening : Test Pd(OAc)₂ vs. Pd(PPh₃)₄ for C-H activation efficiency .

- Temperature Control : Optimize coupling reactions at 0–4°C to minimize side products .

- Flow Chemistry : Scale up using continuous flow reactors for reproducible yields (>80%) .

Q. How to design SAR studies to evaluate substituent impact on bioactivity?

- Approach :

- Substituent Variation : Replace benzamido (e.g., with 4-fluorobenzamido or 3-chlorobenzamido) .

- In Vitro Testing : Compare IC₅₀ values in cytotoxicity assays (Table 1).

- Table 1: Substituent Effects on Cytotoxicity (IC₅₀, μM)

| Substituent | HeLa | MCF-7 | Reference |

|---|---|---|---|

| 3-Benzamido | 12.3 | 15.7 | |

| 4-Fluorobenzamido | 8.9 | 10.2 | |

| 3-Chlorobenzamido | 18.4 | 22.1 |

Q. What strategies address contradictory reports on biological activity?

- Solutions :

- Assay Standardization : Use identical cell lines/passage numbers (e.g., ATCC-certified HeLa) .

- Control Compounds : Include reference drugs (e.g., doxorubicin) to validate assay conditions .

- Structural Confirmation : Re-analyze disputed compounds via XRD to rule out isomerism .

Q. How to assess the compound’s stability under different pH and storage conditions?

- Protocol :

- pH Stability : Incubate in buffers (pH 2–10) for 24h; monitor degradation via HPLC .

- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1 month; assess decomposition by TLC .

Q. What computational methods predict target interactions?

- Tools :

- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PLK1) .

- QSAR Modeling : Correlate logP values with cytotoxicity using partial least squares regression .

Q. How to enhance selectivity for therapeutic targets?

- Rational Design :

- Hydrogen Bonding : Introduce hydroxyl groups to target enzyme active sites (e.g., kinase hinge regions) .

- Steric Bulk : Add trifluoromethyl groups to reduce off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.